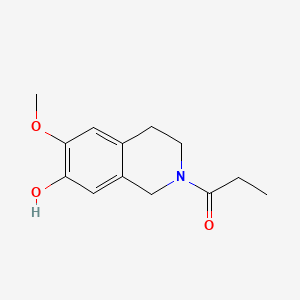

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Description

This compound belongs to the 3,4-dihydroisoquinoline class, characterized by a partially saturated isoquinoline core. Its structure includes a 7-hydroxy and 6-methoxy substitution on the aromatic ring and a propan-1-one group at the 2-position. These substituents influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and metabolic stability.

Propriétés

IUPAC Name |

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDYMEDICHGLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PTIQ implique plusieurs étapes, commençant par la formation du noyau isoquinoléine. Les étapes clés incluent :

Formation du noyau isoquinoléine : Cela implique la cyclisation de précurseurs appropriés en milieu acide.

Hydroxylation et méthoxylation : Introduction de groupes hydroxyle et méthoxy à des positions spécifiques sur le cycle isoquinoléine.

Propionylation : Addition d'un groupe propionyle à l'atome d'azote du cycle isoquinoléine.

Méthodes de production industrielle

La production industrielle du PTIQ impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de techniques de synthèse à haut débit et de méthodes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le PTIQ a une large gamme d'applications de recherche scientifique, notamment :

Neuroprotection : Le PTIQ a montré qu'il protégeait les neurones dopaminergiques dans les modèles de maladie de Parkinson en réduisant le stress oxydatif et l'inflammation.

Effets anti-inflammatoires : Le PTIQ régule à la baisse l'expression de molécules inflammatoires telles que la métalloprotéinase matricielle-3, l'interleukine-1 bêta, le facteur de nécrose tumorale-alpha et la cyclooxygénase-2.

Pharmacocinétique : Le PTIQ présente des propriétés pharmacocinétiques favorables, notamment une stabilité contre les enzymes microsomales hépatiques et une pénétration rapide dans le cerveau.

Mécanisme d'action

Le PTIQ exerce ses effets par plusieurs mécanismes :

Inhibition de la métalloprotéinase matricielle-3 : Le PTIQ supprime la production de métalloprotéinase matricielle-3, qui est impliquée dans la mort cellulaire dopaminergique et l'activation microgliale.

Voies anti-inflammatoires : Le PTIQ bloque la translocation nucléaire du facteur kappa-light-chain-enhancer des cellules B activées, réduisant l'expression des molécules pro-inflammatoires.

Neuroprotection : Le PTIQ prévient la neurodégénérescence en réduisant le stress oxydatif et l'inflammation dans les neurones dopaminergiques.

Applications De Recherche Scientifique

Structural Characteristics

- Molecular Formula : C₁₈H₁₉N₁O₄

- Molecular Weight : Approximately 299.34 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH₃), Propanone (C=O)

Neuropharmacological Activity

Research indicates that this compound exhibits significant interactions with dopamine receptors, particularly showing dual agonist activity at dopamine D1 receptors and antagonist activity at D2 receptors. These properties suggest potential therapeutic applications in treating neurodegenerative disorders such as:

- Parkinson's Disease : The compound may alleviate symptoms associated with cognitive impairment and motor dysfunction by modulating dopamine receptor activity .

- Schizophrenia : Its dual receptor activity could also be beneficial in managing symptoms of schizophrenia, particularly cognitive deficits .

Anticancer Properties

Studies have explored the anticancer potential of isoquinoline derivatives, including 1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. Preliminary findings suggest that compounds within this class can inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy .

Other Therapeutic Uses

The compound is also being investigated for its effects on:

- Alzheimer's Disease : Potentially aiding cognitive function through modulation of neurotransmitter systems.

- Attention Deficit Hyperactivity Disorder (ADHD) : As a positive allosteric modulator of dopamine receptors, it may provide therapeutic benefits .

Study 1: Dopamine Receptor Modulation

A study published in Google Patents highlighted the efficacy of similar compounds as allosteric modulators of dopamine receptors, suggesting their application in treating conditions like Parkinson's disease and schizophrenia . The study emphasized the need for further research to fully elucidate the mechanisms by which these compounds exert their effects.

Study 2: Anticancer Activity

Research published in PubChem indicated that isoquinoline derivatives demonstrated significant antiproliferative activity against specific cancer cell lines (e.g., HCT-116 and MCF-7). The tested derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one | Structure | Contains triazolo-pyridazine moiety |

| 7-Hydroxyisoquinoline | Structure | Lacks propanone linker but retains hydroxyl group |

| 6-Methoxyisoquinoline | Structure | Features methoxy group but no additional functionalization |

The uniqueness of this compound lies in its structural modifications that enhance its biological activity compared to other isoquinoline derivatives.

Mécanisme D'action

PTIQ exerts its effects through several mechanisms:

Inhibition of Matrix Metalloproteinase-3: PTIQ suppresses the production of matrix metalloproteinase-3, which is involved in dopaminergic cell death and microglial activation.

Anti-inflammatory Pathways: PTIQ blocks the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells, reducing the expression of pro-inflammatory molecules.

Neuroprotection: PTIQ prevents neurodegeneration by reducing oxidative stress and inflammation in dopaminergic neurons.

Comparaison Avec Des Composés Similaires

Substituent Effects on Bioactivity

- Hydroxy vs.

- Aromatic vs. Aliphatic Propanone Modifications: The absence of bulky groups (e.g., isobutylphenyl in or diphenyl in ) on the target’s propanone moiety suggests lower steric hindrance, possibly favoring enzymatic interactions .

Research Findings and Analytical Data

Spectroscopic Characterization

- 1H-NMR : Analogous compounds (e.g., ) show aromatic protons in the δ 6.5–8.0 ppm range, with hydroxyl groups appearing as sharp singlets near δ 10.4 ppm. The target compound’s 7-hydroxy group would likely resonate similarly .

- Mass Spectrometry : The molecular ion peak for the target compound (expected m/z ~275) aligns with analogs like those in (m/z 390 for a glycosylated derivative) .

Activité Biologique

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known by its CAS number 1032822-42-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, particularly focusing on its cytotoxicity and inhibitory activities against specific enzymes.

The molecular formula of the compound is , with a molecular weight of 235.28 g/mol. The compound features a hydroxy group, a methoxy group, and a dihydroisoquinoline structure which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the modification of isoquinoline derivatives. Various methods have been explored to optimize yield and purity, including both chemical synthesis and extraction from natural sources.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited variable IC50 values depending on the cell line tested:

| Cell Line | IC50 (µM) |

|---|---|

| KB (Human Cancer) | 4.5 |

| Hep-G2 (Liver Cancer) | 3.0 |

These results suggest that the compound has significant cytotoxic potential against certain cancer types, warranting further investigation into its mechanisms of action .

Enzyme Inhibition

The compound has also been investigated for its inhibitory activity against specific enzymes. It has shown promise as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain. The presence of hydroxyl and methoxy groups in its structure is believed to enhance its binding affinity to the enzyme's active site.

Case Studies

A notable study highlighted the structure-activity relationship (SAR) of various derivatives related to this compound. The research indicated that modifications at the C-7 and C-8 positions significantly influenced inhibitory potency:

| Compound Modification | IC50 (µM) |

|---|---|

| Unmodified Luteolin | 0.073 |

| C-7 Hydroxyl Replacement | 0.98 |

| C-8 Aminomethylene | 1.4 |

These findings suggest that specific structural features are critical for maintaining high levels of enzyme inhibition .

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent, particularly in oncology and antiviral applications. The compound's ability to inhibit key enzymes involved in viral replication and cancer cell proliferation highlights its significance in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.